molecular formula C18H17Br2N3O3S B2915498 1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide CAS No. 475091-65-7

1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide

Cat. No.: B2915498
CAS No.: 475091-65-7
M. Wt: 515.22
InChI Key: OEUXCZPVVAYWOD-UHFFFAOYSA-M
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Description

1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazines

Preparation Methods

The synthesis of 1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide involves several steps. One common method includes the condensation of 4-bromobenzaldehyde with 4-nitrobenzylamine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized using a thiazine derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium hydroxide for substitution. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as electroluminescent materials for OLED devices.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating signal transduction pathways. These interactions are mediated by the compound’s functional groups, which form specific bonds with target molecules.

Comparison with Similar Compounds

Similar compounds to 1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide include other imidazo[2,1-b][1,3]thiazines with different substituents. For example:

    2-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-imidazo[2,1-b][1,3]thiazine: Similar structure but different position of the bromine atom.

    1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-imidazo[2,1-b][1,3]thiazine: Chlorine instead of bromine.

    1-(4-bromophenyl)-3-hydroxy-3-(4-methylphenyl)-imidazo[2,1-b][1,3]thiazine: Methyl group instead of nitro group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN3O3S.BrH/c19-14-4-8-15(9-5-14)20-12-18(23,21-10-1-11-26-17(20)21)13-2-6-16(7-3-13)22(24)25;/h2-9,23H,1,10-12H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUXCZPVVAYWOD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=C(N(CC2(C3=CC=C(C=C3)[N+](=O)[O-])O)C4=CC=C(C=C4)Br)SC1.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Br2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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